

# Mitigating iridium dissolution in acidic media for OER catalysts

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## Compound of Interest

Compound Name: Iridium;niobium

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## Technical Support Center: Iridium-Based OER Catalysts

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with iridium dissolution in acidic media for Oxygen Evolution Reaction (OER) catalysts.

### Frequently Asked Questions (FAQs)

Q1: My iridium-based catalyst is showing rapid performance degradation. What are the primary causes?

A1: Rapid degradation of iridium-based OER catalysts in acidic media is primarily due to two mechanisms: iridium dissolution and catalyst particle detachment.<sup>[1]</sup> Iridium dissolution involves the electrochemical corrosion of iridium into soluble species, particularly at high anodic potentials ( $> 1.4$  V vs. RHE).<sup>[2]</sup> Particle detachment can be a significant issue in rotating disk electrode (RDE) systems, where gas evolution can dislodge catalyst particles from the electrode surface.<sup>[1]</sup> The use of a binder like Nafion® can help mitigate detachment.<sup>[1]</sup>

Q2: How does the structure of the iridium oxide catalyst affect its stability?

A2: The structure and crystallinity of the iridium oxide catalyst play a crucial role in its stability. Generally, thermally prepared, crystalline rutile IrO<sub>2</sub> is more stable and exhibits lower dissolution rates compared to amorphous, hydrous IrO<sub>x</sub>.<sup>[1][3]</sup> However, amorphous IrO<sub>x</sub> often shows higher initial OER activity.<sup>[2]</sup> This trade-off between activity and stability is a key consideration in catalyst design.<sup>[4]</sup> Increased crystallinity leads to greater stability but may reduce activity.<sup>[1]</sup>

Q3: What role does the electrolyte play in iridium dissolution?

A3: The composition and pH of the electrolyte can significantly impact catalyst stability.<sup>[5]</sup> Studies have shown that sulfate and bisulfate anions from sulfuric acid can adsorb strongly onto the catalyst surface, interfering with the reaction and potentially leading to reduced activity compared to electrolytes with weakly adsorbing anions like perchlorate.<sup>[6]</sup> Furthermore, the presence of certain metal ion impurities in the electrolyte can accelerate the dissolution of iridium oxide.<sup>[7]</sup>

Q4: What are the most effective strategies to mitigate iridium dissolution?

A4: Several strategies are being explored to enhance the stability of iridium-based catalysts:<sup>[4]</sup>  
<sup>[8]</sup>

- **Doping:** Introducing other metals (e.g., Ti, Ru, Ni) into the iridium oxide structure can improve stability and activity by altering the electronic structure and bond strengths.<sup>[8]</sup>
- **Support Engineering:** Using stable support materials, such as titanium oxide (TiO<sub>2</sub>) or antimony-doped tin oxide (ATO), can improve catalyst dispersion, enhance electronic conductivity, and provide strong catalyst-support interactions that stabilize the iridium nanoparticles.<sup>[2][9][10]</sup>
- **Morphology and Crystal Phase Engineering:** Controlling the catalyst's morphology (e.g., creating porous architectures) and crystal phase can increase the number of active sites while maintaining stability.<sup>[4][8]</sup>

## Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
High Iridium Dissolution Rate	High operating potential; Aggressive electrolyte; Unstable catalyst phase.	Operate at the lowest possible overpotential. Use electrolytes with weakly coordinating anions (e.g., perchloric acid). [6] Synthesize or purchase crystalline, rutile-phase IrO <sub>2</sub> . [1]
Catalyst Layer Delamination	Poor adhesion to the electrode; Vigorous gas evolution.	Optimize catalyst ink formulation with an appropriate amount of ionomer (e.g., Nafion) to act as a binder. [1] Ensure proper catalyst layer deposition and drying procedures.
Inconsistent Electrochemical Results	Contaminated glassware or electrolyte; Improper reference electrode calibration.	Thoroughly clean all glassware with an oxidizing acid bath followed by rinsing with ultrapure water. [6] Calibrate the reference electrode before each experiment.
Low OER Activity	Catalyst poisoning; Low catalyst loading; Poor electrical contact.	Ensure high-purity electrolytes and gases. Verify catalyst loading and ensure a uniform catalyst layer. Check for good electrical contact between the catalyst layer and the current collector.

## Experimental Protocols

### Protocol 1: Accelerated Stress Test (AST) for OER Catalyst Stability

This protocol is designed to accelerate the degradation of OER catalysts to evaluate their long-term stability in a shorter timeframe.

- **Electrolyte Preparation:** Prepare a 0.05 M  $\text{H}_2\text{SO}_4$  or 0.1 M  $\text{HClO}_4$  solution using high-purity acid and ultrapure water (18.2  $\text{M}\Omega\cdot\text{cm}$ ).<sup>[6]</sup>
- **Working Electrode Preparation:** Prepare a catalyst ink by dispersing the iridium-based catalyst in a solution of ultrapure water, isopropanol, and a 5 wt% Nafion® solution. Deposit a thin, uniform layer of the ink onto a glassy carbon electrode and let it dry.
- **Electrochemical Cell Setup:** Use a standard three-electrode cell with the prepared working electrode, a platinum wire or mesh as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.<sup>[6]</sup>
- **AST Protocol:**
  - Perform initial characterization using cyclic voltammetry (CV) to determine the electrochemical surface area (ECSA).
  - Apply a potential cycling protocol, for example, by cycling the potential between 1.2 V and 1.6 V vs. RHE at a scan rate of 100 mV/s for a set number of cycles (e.g., 1,000 - 10,000 cycles).<sup>[11]</sup>
  - Alternatively, hold the catalyst at a constant high potential (e.g., 1.6 V vs. RHE) for an extended period (e.g., 1-24 hours).
- **Post-AST Analysis:**
  - Repeat the CV measurement to assess the loss in ECSA.
  - Analyze the electrolyte using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of dissolved iridium.<sup>[1]</sup>

## Protocol 2: Quantification of Iridium Dissolution using ICP-MS

This protocol outlines the steps for accurately measuring the amount of dissolved iridium in the electrolyte.

- **Sample Collection:** After the electrochemical experiment (e.g., AST), carefully collect the electrolyte from the cell.
- **Sample Preparation:** Prepare a series of iridium standard solutions with known concentrations to create a calibration curve. Dilute the collected electrolyte sample to ensure the iridium concentration falls within the linear range of the ICP-MS instrument.
- **ICP-MS Measurement:**
  - Aspirate the standard solutions into the ICP-MS to generate a calibration curve.
  - Aspirate the diluted electrolyte sample to measure the iridium concentration.
- **Calculation:** Use the calibration curve to determine the concentration of iridium in the diluted sample and then calculate the total amount of dissolved iridium in the original electrolyte, accounting for the dilution factor. The dissolution rate can be calculated by dividing the total dissolved iridium by the duration of the experiment and the electrode area.

## Quantitative Data Summary

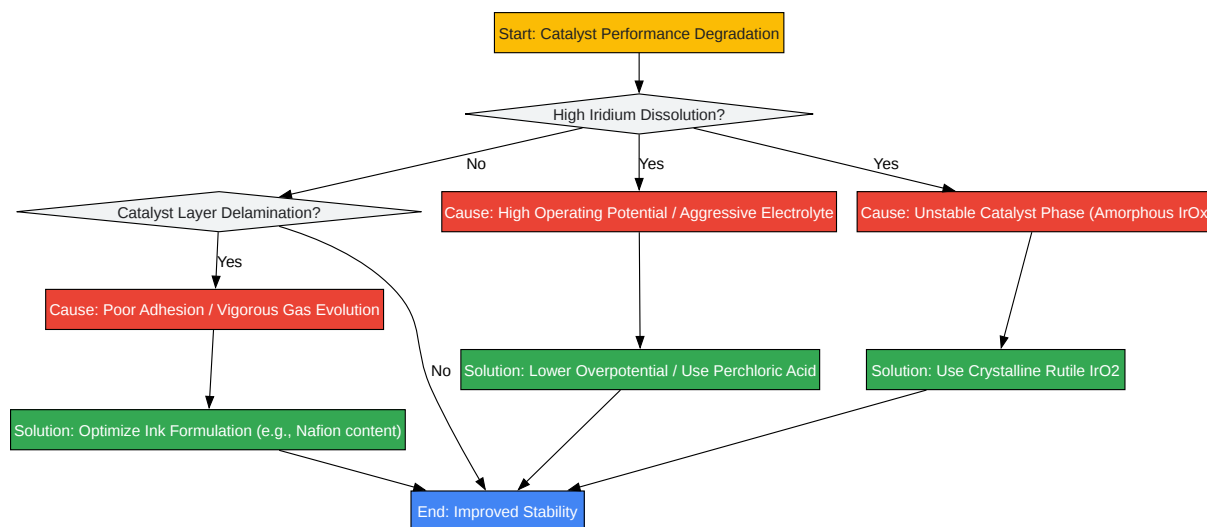
The following tables summarize key performance and stability metrics for various iridium-based OER catalysts.

Table 1: OER Activity and Stability of Selected Iridium-Based Catalysts

Catalyst	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Stability Metric	Reference
Ru <sub>1</sub> Ir <sub>1</sub> O <sub>x</sub>	0.5 M H <sub>2</sub> SO <sub>4</sub>	204	71.3	110 h chronoamperometry	[8]
IrO <sub>2</sub> /TiO <sub>2</sub>	0.05 M H <sub>2</sub> SO <sub>4</sub>	~300	Not Reported	S-number: ~10 <sup>9</sup>	[1][12]
Amorphous IrO <sub>x</sub>	0.05 M H <sub>2</sub> SO <sub>4</sub>	~280	Not Reported	S-number: ~10 <sup>7</sup>	[1][12]
6H-SrIrO <sub>3</sub>	0.5 M H <sub>2</sub> SO <sub>4</sub>	~278	Not Reported	7x higher mass activity than IrO <sub>2</sub>	[13]

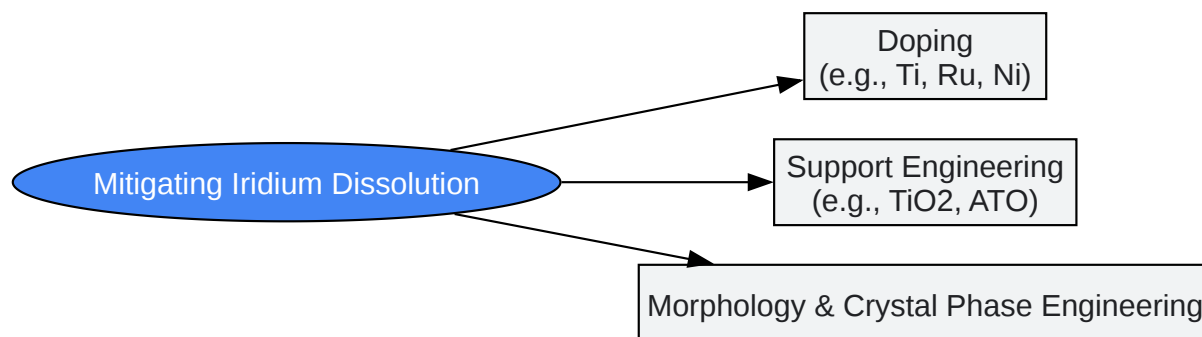
Note: The "Stability Number" (S-number) is the ratio of the rate of oxygen evolution to the rate of iridium dissolution. A higher S-number indicates greater stability.[1]

## Diagrams



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Caption: Troubleshooting workflow for catalyst degradation.



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Caption: Key strategies for mitigating iridium dissolution.

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